N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLEXPGUVEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step processes:
Formation of Isoquinoline Derivative: : Begin with 3,4-dihydroisoquinoline, employing reactions that involve catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions to yield 3,4-dihydroisoquinolin-2(1H)-one.
Thiophene Coupling: : The thiophene ring is integrated using cross-coupling reactions, commonly using Suzuki or Stille coupling techniques, involving organometallic reagents.
Oxalamide Introduction: : Finally, oxalamide formation is achieved through amidation reactions, where oxalyl chloride reacts with the amine groups under controlled temperature and pH conditions.
Industrial Production Methods
For large-scale production, flow chemistry techniques are often preferred. These allow for continuous synthesis, improved yields, and reduced reaction times, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Hydrogenation can be used to reduce any unsaturated bonds, utilizing catalysts such as Pd/C or Raney nickel.
Substitution: : Halogenation or nitration can be achieved under electrophilic aromatic substitution conditions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Hydrogen with Pd/C, Raney nickel
Substitution Reagents: : Chlorine, nitric acid
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of saturated derivatives
Substitution: : Introduction of halogens or nitro groups
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide may act as positive allosteric modulators of dopamine receptors, particularly the D1 receptor. This suggests potential therapeutic applications in treating conditions such as:
- Parkinson's Disease : The compound may alleviate motor symptoms associated with dopamine deficiency.
- Schizophrenia : It could help manage cognitive impairments and negative symptoms.
- Alzheimer's Disease : Potentially beneficial for cognitive function in affected patients.
These therapeutic avenues are supported by findings indicating that similar compounds enhance dopaminergic signaling without the side effects commonly associated with direct dopamine agonists .
Case Studies
- Parkinson's Disease Treatment :
- Cognitive Enhancement :
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The oxalamide moiety enables strong hydrogen bonding, which facilitates binding to active sites. The isoquinoline and thiophene rings contribute to π-π interactions and hydrophobic effects, stabilizing the compound-protein complex and influencing biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships: Electron-donating groups (e.g., methoxy in S336) enhance umami receptor binding, while bulkier groups (e.g., dihydroisoquinoline) may shift activity toward other targets . Thiophene substituents, unlike pyridyl or benzyl groups, pose a higher risk of forming reactive metabolites, requiring detailed toxicokinetic studies .
Metabolic Considerations: The dihydroisoquinoline moiety, as seen in GF120918, could improve bioavailability but may interact with efflux transporters like P-glycoprotein . Piperazine-linked oxalamides (e.g., Compound 11) highlight the role of nitrogen-rich groups in CNS penetration, a property yet untested in the target compound .
Safety and Regulatory Insights :
- The FAO/WHO’s safety evaluation of pyridyl oxalamides (margin of safety = 500 million) sets a benchmark, but thiophene’s metabolic risks necessitate lower exposure limits for the target compound .
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound belonging to the oxalamide family. Its unique structural features, including a dihydroisoquinoline moiety and a thiophene ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O2S, with a molecular weight of approximately 385.5 g/mol. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Dihydroisoquinoline | Dihydroisoquinoline |
| Thiophene | Thiophene |
| Oxalamide Linkage | Oxalamide |
Pharmacological Properties
Research indicates that compounds containing dihydroisoquinoline and thiophene moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated inhibition zones comparable to standard antibiotics like Ampicillin .
- Antioxidant Activity : The presence of the thiophene ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This has been linked to potential therapeutic applications in oxidative stress-related diseases .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It is hypothesized that the dihydroisoquinoline moiety plays a crucial role in inducing apoptosis in cancer cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs). This inhibition can lead to reduced production of pro-inflammatory mediators .
- Interaction with Cellular Targets : The structural complexity allows for interactions with various cellular targets, potentially modulating signaling pathways associated with cell proliferation and survival .
Case Studies
Several studies have examined the biological activity of related compounds:
-
Antimicrobial Studies : A series of thiophene-based compounds were tested against common bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 mg/mL for certain derivatives .
Compound MIC (mg/mL) Activity Compound A 0.06 Excellent Compound B 0.10 Good Compound C 0.25 Moderate - Cytotoxicity Evaluation : In vitro assays demonstrated that the compound exhibited cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective cell growth inhibition at concentrations as low as 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
